Product packaging for Artepillin A(Cat. No.:CAS No. 114590-54-4)

Artepillin A

Cat. No.: B044451
CAS No.: 114590-54-4
M. Wt: 316.4 g/mol
InChI Key: IJQHPPUNNDWTDR-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artepillin A is a potent bioactive prenylated p-hydroxycinnamic acid derivative, predominantly isolated from Brazilian green propolis (Baccharis dracunculifolia). This compound has garnered significant research interest due to its multifaceted biological activities, making it a valuable tool for investigating various molecular pathways. A primary research focus is its pronounced anti-cancer properties, where this compound has been shown to induce apoptosis and cell cycle arrest in numerous cancer cell lines. Its mechanism of action is complex and includes the activation of the mitochondrial apoptosis pathway, modulation of the Nrf2-ARE signaling system, and the inhibition of key transcription factors like NF-κB, thereby suppressing inflammation and tumor proliferation. Beyond oncology, researchers utilize this compound to study its potent anti-inflammatory and antioxidant effects, exploring its potential to mitigate oxidative stress in cellular models. Furthermore, its broad-spectrum antimicrobial activity against various bacteria and fungi makes it a compelling subject for microbiological and natural product research. Supplied as a high-purity analytical standard, this compound is essential for in vitro assay development, mechanistic studies, and as a reference marker for the standardization and quality control of propolis extracts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O4 B044451 Artepillin A CAS No. 114590-54-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114590-54-4

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-3-[2-(1-hydroxypropan-2-yl)-7-(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid

InChI

InChI=1S/C19H24O4/c1-12(2)4-6-15-8-14(5-7-18(21)22)9-16-10-17(13(3)11-20)23-19(15)16/h4-5,7-9,13,17,20H,6,10-11H2,1-3H3,(H,21,22)/b7-5+

InChI Key

IJQHPPUNNDWTDR-FNORWQNLSA-N

SMILES

CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C

Isomeric SMILES

CC(CO)C1CC2=C(O1)C(=CC(=C2)/C=C/C(=O)O)CC=C(C)C

Canonical SMILES

CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C

Origin of Product

United States

Ecological Occurrence and Botanical Origin of Artepillin C

Artepillin C is a prominent prenylated phenylpropanoid, a class of natural organic compounds distinguished by its specific chemical structure. Its occurrence in nature is highly concentrated within specific botanical and geographical contexts.

The primary and most significant botanical source of Artepillin C is Baccharis dracunculifolia DC, a shrub belonging to the Asteraceae family. nih.govnih.gov This plant is native to southeastern Brazil, where it is commonly known as "alecrim-do-campo." nih.govfapesp.br The biosynthesis of Artepillin C occurs within the plant, and the compound is found predominantly in the resinous exudate of its leaves. fapesp.brresearchgate.net Research has confirmed that extracts from the leaves of B. dracunculifolia show Artepillin C as a major peak in chemical analysis. nih.gov The plant itself is widely used in Brazilian folk medicine for various purposes. nih.govresearchgate.net

Brazilian green propolis is a resinous substance produced by Africanized honeybees (Apis mellifera) and stands as the most concentrated natural source of Artepillin C. fapesp.brlifestreamgroup.us The bees collect the resinous material directly from the buds and leaves of Baccharis dracunculifolia. caldic.com This collected resin is then mixed with beeswax and the bees' own salivary secretions to form propolis. nih.gov The resulting "green propolis," named for its distinct color, is chemically unique from propolis types found in other parts of the world, such as Europe or North America, precisely because of its high concentration of Artepillin C and other prenylated phenolic acids. nih.govnih.gov The level of Artepillin C in Brazilian green propolis is substantial, making it the compound's most significant reservoir. nih.gov

Baccharis dracunculifolia is a member of the extensive Asteraceae family, which is one of the largest families of flowering plants. researchgate.netfrontiersin.org The genus Baccharis alone comprises over 400 species. researchgate.net While Artepillin C is the defining characteristic of propolis derived from B. dracunculifolia, studies on other Baccharis species have revealed a wide range of other bioactive compounds, including various terpenoids and flavonoids. researchgate.netnih.govnih.gov

While Artepillin C is considered unique to Brazilian green propolis, some research has noted the presence of interfering compounds in propolis from other regions, such as China, that could initially be mistaken for Artepillin C using certain analytical methods. nih.govzju.edu.cn However, more detailed analyses like HPLC-ESI-MS/MS have confirmed that Artepillin C is found definitively and in high quantities in propolis originating from B. dracunculifolia. nih.govzju.edu.cn

The concentration of Artepillin C in both B. dracunculifolia and the resulting green propolis is not uniform. It is significantly influenced by a variety of geographic and environmental factors.

FactorInfluence on Artepillin C ContentSupporting Research
Geographic Origin Propolis from Southeast Brazil, particularly the state of Minas Gerais, consistently demonstrates the highest concentrations of Artepillin C. lifestreamgroup.usThe level of Artepillin C can vary greatly, but samples from this region are most abundant in the compound, often ranging from 5% to 11%. nih.gov
Seasonality The chemical composition of propolis can change depending on the time of year the plant resin is collected by bees. nih.govnih.govSeasonal variations affect the plant's metabolic state and the availability of resin. mdpi.com
Plant-Specific Factors Studies have observed chemical differences between male and female B. dracunculifolia plants. Female plants may attract more bees, potentially enhancing propolis production and affecting its composition. mdpi.comnih.govThe plant's stage of maturity can also impact the levels of its chemical constituents. scielo.br
Environmental Conditions Factors such as altitude, climate, soil composition, and light radiation can alter the biosynthesis of secondary metabolites in plants, including the phenolic compounds that are precursors to Artepillin C. nih.govscielo.brThe chemical diversity in plant species is ultimately determined by a combination of genetic and environmental factors. scielo.br

The unique presence and high concentration of Artepillin C in Brazilian green propolis have led to its establishment as a key phytochemical biomarker for quality control and authentication. nih.govzju.edu.cn

As the global demand for Brazilian green propolis has grown, the need for standardized quality assessment has become crucial. zju.edu.cn Unlike poplar-type propolis, which is characterized by its flavonoid content, green propolis is defined by its high levels of phenolic acids, with Artepillin C being the most important. nih.govzju.edu.cn

Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are employed to accurately measure the percentage of Artepillin C in propolis samples. zju.edu.cnnih.govresearchgate.net Research has shown that the Artepillin C content in commercial green propolis can vary significantly, with reported values ranging from 0.84% to 8.23%. zju.edu.cn This quantification serves as a primary criterion for verifying the authenticity and quality of Brazilian green propolis, ensuring it originates from B. dracunculifolia and meets commercial standards. nih.govzju.edu.cn

Biosynthesis and Chemical Synthesis of Artepillin C

Biosynthesis of Artepillin C

Artepillin C is a prenylated derivative of p-coumaric acid. researchgate.netnih.gov In plants, the biosynthesis of p-coumaric acid begins with the amino acid phenylalanine. nih.gov Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Subsequently, trans-cinnamic acid is hydroxylated to form p-coumaric acid by the enzyme trans-cinnamic acid 4-hydroxylase (C4H). nih.gov The biosynthesis of Artepillin C then involves the attachment of two prenyl groups (derived from isopentenyl pyrophosphate) to the p-coumaric acid backbone, a common modification in plant secondary metabolism that often enhances biological activity.

Chemical Synthesis of Artepillin C

Several methods for the total chemical synthesis of Artepillin C have been developed, which are crucial for producing the pure compound for research and potential therapeutic applications. One of the first reported total syntheses involved the o,o'-diprenylation of p-iodophenol in water, followed by a Mizoroki-Heck coupling reaction with methyl acrylate (B77674) and subsequent hydrolysis to yield Artepillin C. acs.orgresearchgate.net Another synthetic route starts from 2,6-diallylphenol. nih.gov This process involves olefin cross-metathesis, followed by a lipase-catalyzed regioselective deacetylation as a key step. nih.gov A three-carbon side chain is then introduced through a palladium-mediated alkenylation with methyl acrylate, and a final hydrolysis step furnishes Artepillin C. nih.gov More recent strategies have focused on practical and unified approaches, such as using sequential O-reverse prenylation and Claisen rearrangement to precisely control the introduction of prenyl groups, allowing for a scalable synthesis. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Artepillin a

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography stands as a cornerstone for the analysis of Artepillin A, enabling its separation from complex matrices such as propolis extracts. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or photodiode array (PDA) detection is a widely adopted method for the routine quantification of this compound. The development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate separation and reliable quantification.

A typical HPLC method for this compound analysis utilizes a reversed-phase C18 column. The mobile phase commonly consists of a gradient elution using a mixture of an aqueous solution, often acidified with acetic or formic acid to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically performed at a wavelength of around 320 nm, where this compound exhibits strong absorbance. researchgate.netnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters that are assessed include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, one validated HPLC-PDA method demonstrated good linearity over a wide calibration range of 0.75-2500 µg/mL with a high coefficient of determination (r² = 0.9991). researchgate.netnih.govnih.gov The precision of the method is evaluated by determining the relative standard deviation (RSD) for intra-day and inter-day analyses, with acceptable values typically falling within a narrow range. researchgate.net Accuracy is often assessed through recovery studies, with recovery rates between 98-102% being reported, indicating a high degree of accuracy. pharm.or.jp The sensitivity of the method is defined by the LOD and LOQ, with reported values being as low as 0.50 µg/mL and 0.75 µg/mL, respectively. researchgate.netnih.gov

Representative HPLC Method Parameters for this compound Analysis
ParameterCondition/ValueReference
ColumnMightysil RP-18 GP II (150 mm × 4.6 mm, 5.0 μm) researchgate.netnih.gov
Mobile PhaseGradient of 0.5% aqueous acetic acid (A) and acetonitrile (B) researchgate.netnih.gov
Flow Rate1.0 mL/min researchgate.netnih.gov
Column Temperature40°C researchgate.netnih.gov
Detection Wavelength320 nm researchgate.netnih.gov
Linearity Range0.75-2500 µg/mL researchgate.netnih.govnih.gov
Coefficient of Determination (r²)>0.999 researchgate.netnih.govnih.gov
Limit of Detection (LOD)0.50 µg/mL researchgate.netnih.gov
Limit of Quantification (LOQ)0.75 µg/mL researchgate.netnih.gov
Accuracy (Recovery)98-102% pharm.or.jp
Intra-day Precision (RSD)1.28-5.60% researchgate.net
Inter-day Precision (RSD)1.45-6.75% researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for this compound Analysis

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) has emerged as a powerful tool. scielo.brscience.gov This technique combines the high-resolution separation capabilities of UHPLC with the highly selective and sensitive detection afforded by tandem mass spectrometry.

In a typical UHPLC-ESI-MS/MS method, a sub-2 µm particle size column is used, which allows for faster analysis times and improved separation efficiency compared to conventional HPLC. science.gov The mobile phase often consists of a gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid to facilitate ionization. science.gov

The mass spectrometer is operated in the negative ionization mode, as this compound readily forms a deprotonated molecular ion [M-H]⁻. scielo.br Quantification is achieved using the selected reaction monitoring (SRM) mode, which involves monitoring a specific precursor ion to product ion transition. For this compound, the transition of the deprotonated molecular ion (m/z 299) to a specific fragment ion (e.g., m/z 200.12) is commonly used. science.gov This high degree of specificity minimizes interference from other co-eluting compounds. scielo.brnih.gov The development of UHPLC-ESI-MS/MS methods has proven to be reliable and suitable for the quantification of this compound in various samples, offering advantages such as shorter analysis times and high selectivity. scielo.br

Optimized Parameters for UHPLC-ESI-MS/MS Analysis of this compound
ParameterCondition/ValueReference
Chromatography SystemAcquity UPLC H-Class System nih.gov
ColumnAcquity BEH C18 (2.1 x 100 mm, 1.7 µm) science.gov
Mobile PhaseGradient of water and methanol (with 0.01% formic acid) science.gov
Flow Rate0.4 mL/min science.gov
Column Temperature45°C science.gov
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
Capillary Voltage3 kV nih.gov
Cone Voltage40 V nih.gov
Source Temperature150°C nih.gov
Desolvation Temperature500°C nih.gov
Cone Gas Flow50 L/h nih.gov
Desolvation Gas Flow1000 L/h nih.gov
Quantification ModeSelected Reaction Monitoring (SRM) science.govnih.gov
SRM Transitionm/z 299 -> m/z 200.12 science.gov

Spectroscopic Techniques for this compound Structural Elucidation

While chromatographic techniques are indispensable for separation and quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the confirmation of its structure, connectivity, and even aspects of its three-dimensional conformation. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed for a comprehensive structural analysis. nih.govscielo.br

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons, the protons of the acrylic acid side chain, and the two prenyl groups. scielo.brnih.gov The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationship. For instance, the large coupling constant (around 16.0 Hz) for the vinylic protons (H-7 and H-8) confirms their trans configuration. scielo.brnih.gov

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons that are not directly attached to protons. scielo.br The chemical shifts of the carbon signals are indicative of their chemical environment.

To unequivocally establish the connectivity of the atoms within the this compound molecule, 2D NMR experiments are crucial. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and piecing together the entire molecular skeleton. scielo.brcolumbia.edu

Through the combined interpretation of these NMR spectra, the complete and unambiguous structural assignment of this compound can be achieved, confirming the positions of the two prenyl groups on the phenolic ring and the geometry of the propenoic acid side chain. pharm.or.jpscielo.br

¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
1-127.5 scielo.br
2, 67.14 (s)128.4 scielo.br
3, 5-130.2 scielo.br
4-156.3 scielo.br
77.53 (d, J=16.0 Hz)147.2 scielo.br
86.19 (d, J=16.0 Hz)115.4 scielo.br
9-171.2 scielo.br
1', 1''3.32 (d, J=7.3 Hz)29.5 scielo.br
2', 2''5.32 (t, J=7.3 Hz)123.3 scielo.br
3', 3''-134.0 scielo.br
4', 4''1.76 (s)25.9 scielo.br
5', 5''1.72 (s)17.9 scielo.br

Mechanistic Elucidation of Artepillin A S Biological Activities Preclinical Studies

Anti-inflammatory Molecular and Cellular Pathways

Artepillin A exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling cascades, inhibiting the production of inflammatory mediators, and reducing the secretion of pro-inflammatory signaling molecules.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic target. This compound has been shown to directly interfere with this pathway. In studies using human embryonic kidney (HEK 293) cells, this compound effectively reduced NF-κB activity with a reported mean half-maximal inhibitory concentration (IC₅₀) of 26 µg/mL. unesp.br This inhibitory action is crucial as it prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of a multitude of pro-inflammatory genes. unesp.br Further studies in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated RAW 264.7 macrophages confirmed that this compound markedly blocks NF-κB expression, suggesting a central role for this mechanism in its anti-inflammatory profile. nih.gov This modulation is believed to be a primary contributor to its ability to attenuate inflammatory responses. unesp.br

This compound has demonstrated a significant capacity to inhibit the synthesis of key pro-inflammatory mediators, namely nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). In in vitro experiments using the macrophage cell line RAW 264.7, this compound inhibited nitric oxide production with a mean IC₅₀ of 8.5 µM. unesp.br This effect is critical as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.

Similarly, the compound has been shown to suppress the production of PGE2, a key mediator of pain and swelling in inflammation. In an in vivo model of peritonitis, treatment with this compound resulted in a dose-dependent decrease in PGE2 levels in the peritoneal exudate. researchgate.net The mean 50% inhibitory dose (ID₅₀) for PGE2 reduction was calculated to be 8.5 mg/kg. unesp.brresearchgate.net This dual inhibition of both NO and PGE2 underscores the compound's potent anti-inflammatory action. unesp.br

Table 1: Inhibitory Concentrations of this compound on Pro-inflammatory Mediators

MediatorModel SystemInhibitory ConcentrationSource
Nitric Oxide (NO)RAW 264.7 MacrophagesIC₅₀: 8.5 µM unesp.br
Prostaglandin E2 (PGE2)Mouse Peritonitis ModelID₅₀: 8.5 mg/kg unesp.brresearchgate.net
NF-κB ActivityHEK 293 CellsIC₅₀: 26 µg/mL unesp.br

Beyond direct mediators, this compound also modulates the broader inflammatory environment by suppressing the secretion of a wide range of pro-inflammatory cytokines and chemokines from activated macrophages. In studies on LPS and IFN-γ-stimulated RAW 264.7 macrophages, this compound significantly downregulated the release of numerous signaling molecules. nih.gov The affected cytokines include key players in the inflammatory cascade such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Furthermore, its inhibitory effects extend to other interleukins (IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17), colony-stimulating factors (G-CSF, GM-CSF), and various chemokines responsible for recruiting immune cells to sites of inflammation (MCP-1, MIP-1α, MIP-1β, RANTES, KC). nih.gov This broad-spectrum inhibition of cytokine and chemokine release highlights this compound's ability to profoundly dampen the macrophage-driven inflammatory response. nih.gov

Table 2: Pro-inflammatory Cytokines and Chemokines Inhibited by this compound in RAW 264.7 Macrophages

CategoryInhibited MoleculesSource
Interleukins (IL)IL-1β, IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17 nih.gov
Tumor Necrosis FactorTNF-α nih.gov
Colony-Stimulating Factors (CSF)G-CSF, GM-CSF nih.gov
ChemokinesMCP-1, MIP-1α, MIP-1β, RANTES, KC nih.gov

Antioxidant Mechanisms of this compound

Oxidative stress is intrinsically linked to inflammation and cellular damage. This compound possesses robust antioxidant capabilities, acting through both direct and protective mechanisms.

This compound is an efficient scavenger of various free radicals. Its activity has been quantified using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging tests. In these assays, this compound demonstrated strong scavenging potential with 50% effective dose (ED₅₀) values of 24.6 µM for DPPH• and 19.5 µM for ABTS•+. nih.gov

Table 3: Free Radical Scavenging Activity of this compound

RadicalAssay/MethodResult (ED₅₀/IC₅₀)Source
DPPH•Radical Scavenging AssayED₅₀: 24.6 µM nih.gov
ABTS•+Radical Scavenging AssayED₅₀: 19.5 µM nih.gov

Beyond scavenging free radicals in solution, this compound confers protection against oxidative damage within cellular environments. It has been shown to prevent oxidative damage in HepG2 cells in a dose-dependent manner. researchgate.net Specifically, at a concentration of 20 µM, this compound suppressed lipid peroxidation by 16%, as measured by the thiobarbituric acid reactive substances (TBARS) assay. researchgate.net The TBARS assay quantifies malondialdehyde, a major product of lipid peroxidation. springernature.com

The mechanism for this protection involves the termination of the lipid peroxidation chain reaction. unesp.br this compound donates a hydrogen atom from its phenolic hydroxyl group directly to the lipid radical, which prevents the formation of damaging truncated aldehyde lipids and instead generates more stable hydroperoxides. unesp.br Its lipophilic nature facilitates its affinity for lipid structures like cell membranes, enhancing its protective effect. unesp.br

In addition to protecting lipids, this compound also shields DNA from oxidative damage. In the same study on HepG2 cells, it reduced the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage, by 36% at a 20 µM concentration. researchgate.net This demonstrates that the antioxidant activity of this compound extends to protecting critical cellular macromolecules from oxidative stress. researchgate.netnih.gov

Antimicrobial Action Mechanisms of this compound

Antibacterial Efficacy Against Oral Pathogens (e.g., Streptococcus mutans)

There is no specific data available from preclinical studies detailing the antibacterial efficacy or mechanism of action of isolated this compound against the oral pathogen Streptococcus mutans. Studies on the antimicrobial effects of propolis against oral pathogens have identified Artepillin C as a key active compound. researchgate.netnih.gov

Activity Against Gastric Pathogens (e.g., Helicobacter pylori)

Specific studies on the direct activity of this compound against Helicobacter pylori are not found in the reviewed scientific literature. Research in this area has focused on other natural compounds or broad propolis extracts rather than isolated this compound. nih.govnih.govmdpi.com

Modulation of Bacterial Virulence Factors

There is no available research that specifically investigates the modulation of bacterial virulence factors, such as quorum sensing, by this compound. The inhibition of virulence factors is a known mechanism for other natural compounds, but this has not been specifically demonstrated for this compound. researchgate.netnih.govnih.govfrontiersin.org

Cellular and Molecular Mechanisms in Anti-oncogenic Activity

Induction of Programmed Cell Death (Apoptosis) in Neoplastic Cell Lines

While numerous studies have demonstrated the induction of apoptosis in cancer cells by components of Brazilian green propolis, these effects have been consistently attributed to Artepillin C . storkapp.menih.govresearchgate.netnih.gov For instance, Artepillin C has been shown to induce apoptosis in human leukemia cells and sensitize prostate cancer cells to TRAIL-induced apoptosis. nih.govresearchgate.net There is a lack of specific studies demonstrating that this compound induces apoptosis in neoplastic cell lines.

Regulation of Cell Cycle Progression and Arrest in Cancer Cells

The regulation of cell cycle progression in cancer cells is another area where research has focused on Artepillin C. Studies show that Artepillin C can induce G0/G1 cell cycle arrest in human colon and hepatoma cancer cells by up-regulating inhibitors like p21 and p27Kip1. nih.govjournaljocamr.com Equivalent mechanistic studies for this compound are not present in the available literature.

Molecular Interactions with Model Biological Membranes and Cellular Integrity

The therapeutic effects of this compound's precursor, Artepillin C, are thought to be linked to its ability to partition into the lipid bilayer of cell membranes. nih.gov Studies using model membranes composed of ternary lipid mixtures containing cholesterol have been employed to mimic the lipid component of biological membranes. nih.gov

Research on the interaction of Artepillin C with a simple model membrane made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) revealed that the compound preferentially partitions to the lipid membrane, disrupting the lateral organization and thermotropic behavior of DMPC bilayers. nih.gov Further investigations into the interaction of Artepillin C in different protonation states with model membranes made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) showed that the neutral state of the compound has a higher affinity for the lipophilic environment compared to its deprotonated species. nih.gov

Experimental and computational studies have examined the interaction between Artepillin C and model membranes composed of DMPC, a common phospholipid in eukaryotic cell membranes. nih.gov These studies indicated that Artepillin C adsorbs onto DMPC monolayers. nih.gov Molecular dynamics simulations have provided a more detailed understanding of this interaction, showing that Artepillin C initially aggregates in the aqueous phase before entering the bilayer. nih.gov Once in the membrane, it orients itself along the direction normal to the surface, with its negatively charged group residing in the polar region of the membrane. nih.gov This insertion causes point defects in the lipid structure, leading to the elimination of the ripple phase and the pre-transition in thermotropic chain melting, and results in the emergence of thinner regions around the Artepillin C molecules. nih.gov

Under physiological conditions (pH 7.4), Artepillin C shows an affinity for the lipid assembly without disrupting the structural integrity of the lipid membrane, which may contribute to protecting cell membranes against oxidative stress. nih.gov However, in an acidic environment, Artepillin C becomes more hydrophobic, enhancing its interaction with and influence on the properties of model membranes. nih.gov This pH-dependent interaction underscores the importance of the protonation state of the carboxyl group, in addition to the prenylated groups, in the biological activity of Artepillin C. nih.gov

Modulation of Key Oncogenic Signaling Proteins (e.g., p21-activated kinase 1 (PAK1), Survivin)

p21-activated kinase 1 (PAK1):

Preclinical studies suggest that Artepillin C can inhibit the activation of p21-activated kinase 1 (PAK1). nih.govbenthamdirect.com PAK1 is a protein that is often overexpressed and activated in the intestinal mucosa during inflammatory bowel disease (IBD) and colitis-associated colorectal cancer. nih.govbenthamdirect.com It contributes to tissue inflammation by decreasing the expression of peroxisome proliferator-activated receptor type γ (PPAR-γ) and increasing the activation of nuclear factor (NF)-κB. nih.govbenthamdirect.com In vitro studies have shown that inhibiting PAK1 can reduce NF-κB-mediated inflammation in intestinal cells. nih.govbenthamdirect.com The ability of Artepillin C to inhibit PAK1 activation suggests its potential to maintain intestinal integrity under inflammatory and neoplastic conditions through the inhibition of PAK1/NF-κB signaling and the promotion of PPAR-γ activity. nih.govbenthamdirect.com

Survivin:

Artepillin C has been shown to modulate the expression of Survivin, a member of the inhibitor of apoptosis protein (IAP) family. nih.gov Survivin is overexpressed in many human tumors but is not detectable in normal adult tissues, making it a promising target for cancer therapy. nih.gov A preliminary in vitro study investigated the effects of Artepillin C on oral squamous cell carcinoma cells (HSC-3). nih.gov The results indicated that Artepillin C exhibited dose- and time-dependent cytotoxic effects on these cells. nih.gov Furthermore, flow cytometric analysis revealed that a significant percentage of HSC-3 cells underwent cell death in response to Artepillin C treatment. nih.gov This cell death was associated, at least in part, with a reduction in Survivin levels, as determined by ELISA. nih.gov These findings suggest that the vulnerability of HSC-3 cells to Artepillin C is linked to its ability to decrease Survivin expression. nih.gov

Inhibition of Aldoketo Reductase 1C3 (AKR1C3) in Hormone-Dependent Cancers

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme in the biosynthesis of androgens. frontiersin.org It is involved in the conversion of weak androgens to potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone. frontiersin.org Overexpression of AKR1C3 is observed in various cancers and is linked to increased cancer cell growth, proliferation, and metastasis. frontiersin.org

In the context of hormone-dependent cancers such as breast and prostate cancer, AKR1C3 plays a significant role. In breast cancer, AKR1C3 is a primary source of testosterone, the substrate for aromatase, which synthesizes 17β-estradiol. nih.gov Therefore, inhibiting AKR1C3 presents a potential therapeutic strategy for ERα positive breast cancer. nih.gov In castration-resistant prostate cancer, where tumors remain dependent on androgens, AKR1C3 is involved in intratumoral androgen biosynthesis. nih.gov

Baccharin, a compound structurally related to this compound, is a natural ingredient with a strong preference for inhibiting AKR1C3. bohrium.com The inhibition of AKR1C3 has been shown to be effective in halting the progression of carcinoma and restoring sensitivity to cancer therapies. frontiersin.org This makes AKR1C3 a promising therapeutic target, and the development of AKR1C3 inhibitors is an active area of research. frontiersin.orgnih.gov

Induction of Autophagy in Specific Tumor Cell Types

Artepillin C has been identified as a potent inducer of autophagy in certain cancer cells. nih.gov Autophagy is a cellular process involving the degradation of cellular components, which can have a dual role in cancer, either promoting cell survival or contributing to cell death. nih.gov

A study investigating the components of Brazilian green propolis found that among several cinnamic acid derivatives, Artepillin C was a primary driver of autophagy in prostate cancer CWR22Rv1 cells, as indicated by the upregulation of LC3-II. nih.gov In these cells, Artepillin C also induced apoptosis. nih.gov Interestingly, the cytotoxic effects of Artepillin C were enhanced when combined with autophagy inhibitors such as chloroquine, wortmannin, and U0126. nih.gov This combination not only exacerbated apoptosis but also induced necroptosis, a form of programmed necrosis. nih.gov These findings suggest that the autophagy induced by Artepillin C in these prostate cancer cells is a protective mechanism, and inhibiting it can significantly augment the compound's anticancer efficacy. nih.gov

Furthermore, in glioblastoma cells, Artepillin C has been observed to induce autophagy, which is associated with morphological changes, cell elongation, and the formation of filopodia. nih.gov This process is also linked to an increase in lipid packing within the cell membrane, ultimately contributing to cell death. nih.gov

Induction of Selective Oxidative Stress in Cancer Cells

Artepillin C has demonstrated the ability to selectively induce oxidative stress in cancer cells, leading to apoptosis, while having a lesser effect on non-cancerous cells. nih.gov This selective cytotoxicity is a key aspect of its potential as an anticancer agent.

In a study involving a panel of human cervical cancer cell lines (HeLa, SiHa, CaSki, and C33A) and a non-cancerous human epithelial cell line (HaCaT), Artepillin C showed a selective effect on the viability of the cancer cells. nih.gov It induced apoptosis in all the cancer cell lines, likely through the intrinsic pathway, which was associated with an increase in oxidative stress. nih.gov In contrast, the non-cancerous HaCaT cells were not significantly affected. nih.gov

Similarly, in studies with human breast cancer cell lines, MCF-7 and MDA-MB-231, Artepillin C treatment led to an increase in total reactive oxygen species (ROS) in both cell lines. rjpbr.comnih.gov This increase in oxidative stress was accompanied by a decrease in the mitochondrial membrane potential in MDA-MB-231 cells, further supporting the induction of apoptosis through mitochondrial-mediated pathways. rjpbr.comnih.gov The ability of honey-derived polyphenols, including Artepillin C, to modulate oxidative stress is a well-characterized aspect of their cytotoxic effects on cancer cells. mdpi.com

It is noteworthy that while high doses of Artepillin C exhibit anticancer activity through the induction of oxidative stress, lower, non-cytotoxic doses have been shown to possess antistress properties, protecting cells against oxidative stress. mdpi.com This dose-dependent dual function highlights the complex biological activities of this compound.

Metabolic Regulation and Adipogenesis Mechanisms

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

Artepillin C has been identified as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism. nih.gov The activation of PPARγ is a key mechanism through which certain therapeutic agents improve insulin (B600854) sensitivity. nih.gov

In vitro studies using 3T3-L1 cells, a preadipocyte cell line, have demonstrated that Artepillin C binds to PPARγ and dose-dependently enhances adipocyte differentiation. nih.gov This differentiation is accompanied by an increase in the gene expression of PPARγ and its target genes, including aP2, adiponectin, and glucose transporter 4 (GLUT4). nih.gov The effects of Artepillin C on adipocyte differentiation can be blocked by the PPARγ antagonist GW9662, confirming the involvement of this receptor. nih.gov

Furthermore, in mature 3T3-L1 adipocytes, Artepillin C has been shown to significantly enhance both basal and insulin-stimulated glucose uptake. nih.gov This is achieved, in part, by promoting the expression and translocation of GLUT1 and GLUT4 to the plasma membrane. nih.gov These findings suggest that Artepillin C's ability to act as a PPARγ agonist and thereby promote adipocyte differentiation and glucose uptake may contribute to the potential metabolic benefits associated with its consumption. nih.gov

In addition to its role in adipogenesis, Artepillin C has been shown to induce the formation of brown-like adipocytes (also known as beige or brite adipocytes) in both murine C3H10T1/2 cells and primary inguinal white adipose tissue (iWAT)-derived adipocytes. nih.gov This "browning" of white fat is a significant area of research for combating obesity due to the thermogenic capacity of brown-like adipocytes. The induction of these specialized fat cells by Artepillin C is attributed to its activation of PPARγ and the stabilization of PRD1-BF-1-RIZ1 homologous domain-containing protein-16 (PRDM16). nih.gov Oral administration of Artepillin C in mice has been shown to induce the formation of brown-like adipocytes and increase the expression of key thermogenic proteins like UCP1 and CoxIV in iWAT. plos.org

Table of Mentioned Compounds

Compound Name
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
17β-estradiol
5α-dihydrotestosterone
aP2
Adiponectin
This compound
Artepillin C
Baccharin
Chloroquine
Cholesterol
CoxIV
Glucose transporter 1 (GLUT1)
Glucose transporter 4 (GLUT4)
GW9662
LC3-II
p21-activated kinase 1 (PAK1)
Peroxisome proliferator-activated receptor gamma (PPARγ)
PRD1-BF-1-RIZ1 homologous domain-containing protein-16 (PRDM16)
Survivin
Testosterone
U0126
Uncoupling protein 1 (UCP1)

Stabilization of PRD1-BF-1-RIZ1 Homologous Domain-Containing Protein-16 (PRDM16)

This compound, often studied as its closely related analogue Artepillin C, has been identified as a key player in the regulation of adipose tissue differentiation. A crucial aspect of this function is its ability to stabilize the PRD1-BF-1-RIZ1 homologous domain-containing protein-16 (PRDM16). PRDM16 is a critical transcriptional co-regulator that governs the development of brown adipocytes.

Research has demonstrated that Artepillin C directly interacts with and enhances the stability of the PRDM16 protein. nih.gov In cellular models, treatment with Artepillin C was shown to inhibit the degradation of PRDM16, effectively extending its half-life. nih.gov For instance, in one study, the half-life of PRDM16 protein was significantly prolonged from 6.2 hours to 19.2 hours in the presence of Artepillin C. nih.gov This stabilization is a key event, as PRDM16 is essential for activating the thermogenic gene program in adipocytes. The mechanism appears to be independent of the β3-adrenergic signaling pathway, suggesting a direct effect on the protein's stability. nih.gov

Induction of Brown-Like Adipocyte Formation and Thermogenesis in White Adipose Tissue

A significant consequence of PRDM16 stabilization by this compound is the induction of "browning" in white adipose tissue (WAT), a process that leads to the formation of brown-like or beige adipocytes. nih.govnih.gov These specialized adipocytes express uncoupling protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis to produce heat, a process known as thermogenesis. nih.govnih.gov

Studies using both murine cell lines (C3H10T1/2) and primary inguinal white adipose tissue (iWAT)-derived adipocytes have shown that Artepillin C significantly promotes the formation of these brown-like adipocytes. nih.govnih.govnih.gov This is accompanied by a marked increase in the expression of UCP1 and other thermogenic genes. nih.govnih.gov In vivo studies in mice have corroborated these findings, where oral administration of Artepillin C led to the appearance of brown-like adipocytes in iWAT and enhanced expression of UCP1 and PRDM16 proteins. nih.govnih.gov This induction of thermogenesis in WAT presents a potential mechanism for increasing energy expenditure. nih.govresearchgate.netnih.gov

Further research has indicated that the thermogenic effect of Artepillin C in beige adipocytes within iWAT is also associated with a creatine-metabolism-related thermogenic pathway. researchgate.net Administration of Artepillin C was found to upregulate the expression of enzymes involved in creatine (B1669601) metabolism, and the thermogenic effects were diminished by a creatine metabolism inhibitor. researchgate.net

Regulation of CREB/CRTC2-BMAL1 Signaling Pathway in Metabolic Homeostasis

This compound has been shown to influence metabolic homeostasis through the regulation of the CREB/CRTC2-BMAL1 signaling pathway. nih.gov This pathway is a key intersection of circadian rhythm and metabolic control. The cAMP-response element-binding protein (CREB) and its coactivator, CREB-regulated transcription coactivator 2 (CRTC2), are known to regulate the expression of the core clock gene, Brain and Muscle ARNT-Like 1 (BMAL1). nih.govnih.gov

Preclinical studies have identified Artepillin C as an inhibitor of the CREB/CRTC2 complex. nih.gov By blocking this complex, Artepillin C can disturb the diurnal oscillations of BMAL1 expression in the liver. nih.gov This disruption of the normal circadian expression of BMAL1 has significant downstream effects on hepatic lipid metabolism. Specifically, Artepillin C has been observed to inhibit hepatic lipid synthesis in a BMAL1-dependent manner. nih.gov Overexpression of BMAL1 was found to counteract the inhibitory effects of Artepillin C on hepatic lipid metabolism, confirming the central role of this pathway in the compound's metabolic actions. nih.gov These findings suggest that Artepillin C's ability to alleviate metabolic syndrome in obese mice is, at least in part, mediated through its regulation of the CREB/CRTC2-BMAL1 signaling cascade. nih.gov

Neuroprotective Mechanisms of this compound Action

This compound has demonstrated significant neuroprotective potential through multiple mechanisms of action in preclinical models. These include promoting neuronal survival and growth, as well as combating cellular stressors implicated in neurodegenerative diseases.

One of the key neuroprotective actions of this compound is the induction of neurite outgrowth. Studies have shown that Artepillin C can act as a neurotrophic-like factor, promoting the extension of neurites in neuronal cell lines. nih.govnih.gov This effect is mediated through the activation of critical signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov Further research has implicated the PI3K/Akt signaling pathway in the neurotrophic activity of Artepillin C, leading to an increase in the expression of proteins associated with axonal and synaptic plasticity, such as GAP-43 and Synapsin I. nih.gov

This compound also exerts neuroprotection by mitigating cellular stress. It has been shown to inhibit endoplasmic reticulum (ER) stress and protein aggregation, which are cellular pathologies linked to several neurodegenerative disorders. nih.gov Specifically, Artepillin C was found to attenuate the unfolded protein response and cell death induced by ER stress. nih.gov Moreover, it demonstrated an ability to inhibit both induced protein aggregation in hippocampal cells and the spontaneous aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), a protein linked to amyotrophic lateral sclerosis (ALS). nih.gov This suggests a potential role for this compound as a chemical chaperone.

The compound's antioxidant properties also contribute to its neuroprotective profile. This compound has been shown to protect against oxidative stress-induced neuronal cell death by reducing the production of reactive oxygen species (ROS). nih.govmdpi.comnih.gov This protection against oxidative damage helps to preserve mitochondrial function and prevent downstream cellular damage. nih.gov

Gastroprotective Mechanisms of this compound Action

Preclinical studies have highlighted the gastroprotective effects of this compound, demonstrating its ability to protect the gastric mucosa from injury and promote the healing of ulcers. These effects are attributed to a combination of antioxidant, anti-inflammatory, and mucosa-preserving activities.

Artepillin C has been shown to be a major contributor to the gastroprotective and healing properties of Brazilian green propolis. researchgate.netunesp.br In models of gastric ulcers induced by ethanol (B145695), Artepillin C administration was found to prevent epithelial damage. unesp.brnih.gov A key mechanism underlying this protection is the enhancement of the gastric mucosal barrier. Artepillin C, along with other compounds from propolis, has been observed to increase the content of gastric mucin, a crucial component of the protective mucus layer. nih.gov

The compound's antioxidant properties play a significant role in its gastroprotective action. It helps to re-establish the oxidative balance in ulcerated tissue by modulating the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST). unesp.brnih.gov Furthermore, Artepillin C reduces lipid peroxidation and the production of reactive oxygen species in the damaged gastric tissue. unesp.br

In addition to its direct protective effects on the mucosa, this compound also exhibits anti-inflammatory activity within the gastric environment. It has been shown to reduce the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration and inflammation. nih.gov Moreover, some studies suggest that it can decrease the levels of the pro-inflammatory cytokine tumor necrosis factor (TNF) in the gastric tissue. nih.gov Artepillin C has also been found to decrease the volume, pH, total acidity, and pepsin activity of gastric juice, further contributing to its anti-ulcer effects. nih.gov

Immunomodulatory Mechanisms of this compound

This compound exerts notable immunomodulatory effects, primarily by modulating the activity of innate immune cells and regulating the production of inflammatory mediators.

Modulation of Innate Immune Cell (Neutrophil and Macrophage) Activity

This compound has been shown to directly influence the function of key innate immune cells, namely neutrophils and macrophages. In various inflammatory models, Artepillin C has demonstrated an ability to reduce the infiltration of neutrophils to sites of inflammation. mdpi.comlarvol.com This is a critical step in dampening the acute inflammatory response.

The compound's effects on macrophages are multifaceted. Artepillin C can modulate the production of signaling molecules by activated macrophages. For instance, in RAW264.7 macrophage cell lines stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), Artepillin C significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator.

Enhancement of Natural Killer (NK) Cell Cytotoxic Activity

Preclinical research indicates that the immunomodulatory effects of Artepillin C, a key bioactive compound, extend to the innate immune system, particularly through the enhancement of Natural Killer (NK) cell activity. NK cells are crucial effector lymphocytes that provide a rapid response to virally infected cells and play a significant role in tumor immunosurveillance. The activity of Artepillin C in this context appears to be indirect, mediated by its influence on other immune cells like macrophages.

Studies have shown that propolis, of which Artepillin C is a major active component, can enhance the lytic activity of NK cells against tumor cells. ijpsonline.com The proposed mechanism involves the activation of macrophages, which in turn produce cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). ijpsonline.com These cytokines are known to be potent activators of NK cells, thereby increasing their cytotoxic capacity against cancerous cells. ijpsonline.com This suggests a coordinated response where Artepillin C primes the innate immune system to better target and eliminate pathological cells. The immunomodulatory activity of propolis, including its effect on NK cells, is largely attributed to its content of flavonoids and phenolic acids like Artepillin C. ijpsonline.com

Table 1: Summary of Preclinical Findings on Immunomodulatory Effects of Artepillin C and Propolis

Immune Cell/Component Observed Effect Mediating Factors Reference
Natural Killer (NK) CellsEnhanced cytotoxic and lytic activity against tumor cells.Indirectly via macrophage activation. ijpsonline.com
MacrophagesActivated by propolis to produce cytokines.Production of TNF-α and IL-12. ijpsonline.com

Suppression of Alloreactive T Cell Responses

In the context of adaptive immunity, Artepillin C has been investigated for its potential to modulate T cell responses, specifically in alloreactive settings such as graft-versus-host disease. Preclinical in vitro studies using mixed leukocyte reactions have demonstrated that Artepillin C can significantly suppress alloreactive CD4+ T cell responses. ijpsonline.com

The primary findings from these studies indicate that both Artepillin C and a broader Brazilian green propolis extract inhibit the proliferation and activation of alloreactive CD4+ T cells. ijpsonline.com This suppressive effect is accompanied by a reduction in the expression of key pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17), by these T cells. ijpsonline.com

Importantly, the mechanism of inhibition was determined not to be a result of general cytotoxicity to peripheral blood mononuclear cells. Instead, Artepillin C was found to selectively induce apoptosis in the T cells that were actively proliferating in response to the allogeneic stimulation. ijpsonline.com This targeted action suggests a potential for Artepillin C as a selective immunosuppressant. The anti-proliferative effects on activated T cells were also found to be reversible. ijpsonline.com These results highlight a pathway through which Artepillin C could temper pathological immune responses without causing broad immunosuppression. ijpsonline.com

Table 2: Preclinical Effects of Artepillin C on Alloreactive CD4+ T Cells

Parameter Effect of Artepillin C Treatment Mechanistic Insight Reference
CD4+ T Cell ProliferationSignificantly inhibited.Selective induction of apoptosis in proliferating T cells. ijpsonline.com
CD4+ T Cell ActivationSignificantly inhibited.Not due to direct cytotoxicity on PBMCs. ijpsonline.com
Cytokine Expression (IL-2, IFN-γ, IL-17)Suppressed.Downregulation of key pro-inflammatory cytokines. ijpsonline.com
Regulatory T Cell DifferentiationNo induction observed.Effect is targeted at proliferating alloreactive cells. ijpsonline.com

Sensory Perception Pathway Modulation by this compound

Activation of Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channels

Artepillin C has been identified as a potent activator of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov TRPA1 is a non-selective cation channel primarily expressed in a subset of primary sensory neurons and is recognized as a key sensor for a wide array of pungent and irritant compounds, contributing to sensations like pain, cold, and taste. nih.govrjsocmed.com

Research aimed at identifying the compounds responsible for the characteristic pungent taste of Brazilian green propolis ethanol extract led to the isolation and identification of Artepillin C as the primary pungent ingredient. nih.gov To elucidate the molecular mechanism behind this sensory effect, the activity of Artepillin C on human TRPA1 channels expressed in cells was examined. These assays revealed that Artepillin C strongly activates the TRPA1 channel. nih.gov

Further quantitative analysis determined the potency of this activation. The half-maximal effective concentration (EC50) for Artepillin C to activate TRPA1 was found to be 1.8 µM. nih.gov This demonstrates a high potency, notably greater than that of allyl isothiocyanate (a well-known TRPA1 agonist from mustard oil), which has an EC50 of 6.2 µM. nih.gov These findings provide strong evidence that Artepillin C's modulation of sensory perception, specifically its pungent quality, is mediated through the direct and potent activation of TRPA1 channels. nih.gov

Table 3: Comparative Potency of TRPA1 Channel Activators

Compound Source/Type EC50 Value (µM) Reference
Artepillin C Component of Brazilian Propolis 1.8 nih.gov
BaccharinComponent of Brazilian Propolis15.5 nih.gov
Allyl isothiocyanateTypical TRPA1 Agonist6.2 nih.gov
Drupanin (B1242640)Component of Brazilian PropolisSlight Activation nih.gov
p-Coumaric acidComponent of Brazilian PropolisNo Activation nih.gov

Structure Activity Relationship Sar Studies of Artepillin a and Analogs

Role of Prenyl Chains in Mediating Specific Biological Activities

The prenyl groups attached to the phenolic ring are a hallmark of Artepillin A and are considered fundamental to many of its biological functions. These lipophilic chains significantly influence the molecule's interaction with biological systems, such as cell membranes and protein targets.

The presence, number, and position of prenyl chains on the p-coumaric acid scaffold directly modulate the compound's activity. The addition of one or two prenyl groups increases the lipophilicity of the molecule compared to its non-prenylated precursor, p-coumaric acid. This enhanced lipophilicity can facilitate the crossing of cell membranes, potentially increasing the compound's bioavailability at intracellular sites of action.

Research indicates that the diprenylated structure of this compound is crucial for many of its potent effects. For instance, in antimicrobial studies, the prenyl groups play an important role. The mechanism is thought to involve the orientation of the phenolic hydroxyl group towards the aqueous phase while the non-polar prenyl chains align within the lipid phase of the bacterial membrane, thereby disrupting its integrity. nih.gov The number and position of these chains are critical; studies on various prenylated phenylpropanoids show that di-C-prenylated compounds like this compound have distinct antibacterial profiles compared to their mono-prenylated or O-prenylated counterparts. nih.gov

Furthermore, the prenyl chains are vital for activities such as the activation of transient receptor potential ankyrin 1 (TRPA1) channels, which is responsible for the pungent taste of Brazilian green propolis. researchgate.net Studies have shown a clear dependency on prenylation for this activity, which is absent in the non-prenylated p-coumaric acid. The anti-cancer properties of this compound are also heavily influenced by the prenyl groups, which contribute to its ability to interact with and modulate the function of key cellular proteins involved in cancer progression, such as the p21-activated kinase 1 (PAK1). nih.gov

Comparative SAR Analysis with Related Cinnamic Acid Derivatives (e.g., Drupanin (B1242640), Baccharin, p-Coumaric Acid)

To understand the specific contribution of the prenyl groups and other structural features, SAR studies often compare this compound with its close chemical relatives found in Brazilian green propolis: p-coumaric acid, drupanin, and baccharin.

p-Coumaric acid is the basic cinnamic acid scaffold, lacking any prenyl groups.

Drupanin is a mono-prenylated derivative, with one prenyl chain at the C3 position.

This compound (also known as Artepillin C in much of the literature) is di-prenylated, with prenyl chains at both the C3 and C5 positions.

Baccharin is structurally related, being an ester of drupanin and 3-phenylpropionic acid. researchgate.net

Comparative studies reveal a clear structure-activity trend among these compounds. For example, in the context of adipocyte differentiation, all three major prenylated cinnamic acid derivatives from green propolis—baccharin, this compound, and drupanin—were found to enhance the process, likely via activation of the PPARγ signaling pathway. nih.gov However, they did so with differing potencies. Baccharin treatment resulted in the highest accumulation of lipid droplets in cells, indicating it was the most potent among the three in promoting adipocyte differentiation. nih.gov

In terms of gastroprotective effects against ethanol (B145695)/HCl-induced ulcers in mice, both this compound and drupanin showed significant activity at an oral dose of 0.3 mg/kg, while baccharin was inactive at a dose of 30 mg/kg. ulusofona.pt This suggests that the free carboxylic acid group and the presence of at least one prenyl chain are important for this specific activity.

The activation of the TRPA1 channel provides another clear example of SAR. This compound and baccharin were found to be strong activators of the channel, while drupanin caused only slight activation. In contrast, p-coumaric acid, lacking prenyl groups, showed no activation at all. researchgate.net This demonstrates that while one prenyl group (as in drupanin) confers some activity, the presence of two prenyl groups (this compound) or the specific structure of baccharin leads to much stronger effects.

CompoundStructureKey Structural FeaturesObserved Biological Activity Comparison
p-Coumaric Acidp-Coumaric Acid StructureNo prenyl groups- No activation of TRPA1 channels. researchgate.net
  • Lower cytotoxic effect on HT-29 cancer cells (IC50 = 150 μM) compared to other compounds. nih.gov
  • DrupaninDrupanin StructureOne prenyl group (C3)- Slight activation of TRPA1 channels. researchgate.net
  • Potent gastroprotective effect (0.3 mg/kg). ulusofona.pt
  • Promotes adipocyte differentiation. nih.gov
  • This compoundthis compound StructureTwo prenyl groups (C3, C5)- Strong activation of TRPA1 channels. researchgate.net
  • Potent gastroprotective effect (0.3 mg/kg). ulusofona.pt
  • Promotes adipocyte differentiation. nih.gov
  • BaccharinBaccharin StructureDrupanin esterified with 3-phenylpropionic acid- Strong activation of TRPA1 channels. researchgate.net
  • No gastroprotective effect at 30 mg/kg. ulusofona.pt
  • Most potent inducer of adipocyte differentiation among the compared compounds. nih.gov
  • SAR in Designed and Synthesized this compound Derivatives for Target-Specific Efficacy

    Building on the knowledge from SAR studies of natural analogs, researchers have designed and synthesized novel derivatives of this compound to enhance its efficacy against specific targets, particularly in cancer therapy. These efforts often involve modifying the core structure to improve properties like target affinity, selectivity, and pharmacokinetic profile.

    One such approach involved synthesizing derivatives of this compound, drupanin, and baccharin by coupling them with different amino acids to potentially improve their antitumor activity. nih.gov The resulting compounds were tested for their antiproliferative effects against four human cancer cell lines (MCF-7 and MDA-MB-231 for breast cancer; PC-3 and DU145 for prostate cancer). nih.gov

    The study found that the derivatization had a significant impact on cytotoxicity. In general, the amino acid derivatives showed varied activity, but one derivative of drupanin (compound 6e in the study) exhibited the highest potency against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 9.6 µM and a selectivity index of 5.5. nih.gov This was a significant improvement over the parent compounds. The in silico studies suggested that these derivatives could act by inhibiting the AKR1C3 enzyme, which is overexpressed in certain hormone-dependent cancers. nih.gov This highlights how synthetic modification of the natural product scaffold can lead to derivatives with improved and more targeted efficacy.

    The table below summarizes the antiproliferative activity of selected parent compounds and their most active amino acid derivatives from the study.

    Parent CompoundDerivativeModificationTarget Cell LineIC50 (μM)
    Drupanin--MCF-7> 50
    DrupaninCompound 6eCoupled with amino acidMCF-79.6 ± 3
    This compound--MCF-7> 50
    This compoundCompound 5eCoupled with amino acidMCF-723.4 ± 1
    Baccharin--MCF-7> 50
    BaccharinCompound 7eCoupled with amino acidMCF-721.8 ± 3
    Data sourced from Rodrigues et al., 2021. nih.gov

    These synthetic efforts demonstrate that the natural scaffold of this compound and its relatives serves as a valuable template. By strategically modifying the structure, such as by adding amino acid moieties, it is possible to develop new chemical entities with significantly enhanced and more specific biological activities.

    Preclinical Pharmacokinetic and Metabolic Profile Research on Artepillin a

    Absorption Dynamics in In Vivo Model Systems

    The intestinal absorption of Artepillin A (referred to as Artepillin C in most of the scientific literature) has been evaluated in rodent models. Studies involving oral administration to rats have demonstrated that the compound is absorbed, with its concentration measurable in the bloodstream shortly after ingestion.

    In one key study, after oral administration of 100 µmol/kg of Artepillin C to rats, the compound was detected in the portal vein. The absorption was rapid, with the peak serum concentration (Cmax) of intact Artepillin C reaching 19.7 µmol/L within 5 to 10 minutes. nih.gov The area under the curve (AUC) in the portal vein, a measure of the total amount of drug that reaches the portal circulation, was calculated to be 182.6 µmol·min·L⁻¹. nih.gov

    Further research using the Caco-2 cell line, a model of human intestinal absorption, indicated that Artepillin C can permeate these cells intact, primarily through transcellular passive diffusion. nih.gov Despite this, in vivo studies in rats suggest a relatively low oral bioavailability, which may be attributable to factors such as hepatic first-pass metabolism. nih.gov Another study in mice reported that after a single oral dose of 10 mg/kg, Artepillin C was absorbed, reaching a maximal plasma concentration of 22 µg/ml at 1 hour post-administration. nih.gov

    Interactive Table: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

    Parameter Value Unit Source
    Cmax (portal vein) 19.7 µmol/L nih.gov
    Tmax (portal vein) 5-10 minutes nih.gov
    AUC (portal vein) 182.6 µmol·min·L⁻¹ nih.gov
    Cmax (plasma, mice) 22 µg/ml nih.gov
    Tmax (plasma, mice) 1 hour nih.gov

    Identification and Characterization of this compound Metabolites (e.g., Hydroxylated Metabolites, Glucuronides)

    The biotransformation of this compound has been investigated using both in vitro and in vivo systems, revealing that it undergoes metabolic changes, including hydroxylation and glucuronidation.

    In vitro studies using rat and human liver microsomes have been instrumental in identifying the metabolic pathways of this compound. These studies confirmed that this compound is a substrate for cytochrome P450 enzymes. Specifically, the main isoforms responsible for its metabolism have been identified as CYP2E1 and CYP2C9. nih.gov Incubation of this compound with rat and human liver microsomes resulted in the formation of two novel metabolites. nih.gov While the detailed structures of both metabolites were not fully elucidated in all published literature, evidence points towards hydroxylation as a key metabolic step. It has been suggested that the prenyl group of this compound is hydroxylated in vivo.

    Direct evidence for the formation of glucuronide conjugates has been provided through detailed structural analysis. A significant metabolite has been identified as Artepillin C-4-O-β-D-glucuronide . The structure of this glucuronide conjugate was confirmed through nuclear magnetic resonance (NMR) spectroscopy. rsc.org This finding indicates that the phenolic hydroxyl group at position 4 of this compound is a site for phase II conjugation with glucuronic acid.

    Interactive Table: NMR Spectroscopic Data for Artepillin C-4-O-β-D-glucuronide

    Nucleus Chemical Shift (δ, ppm) Multiplicity Source
    ¹H 1.74, 1.77 s rsc.org
    ¹H 3.42‒3.54 m rsc.org
    ¹H 3.54‒3.65 m rsc.org
    ¹H 4.71 d rsc.org
    ¹H 5.27‒5.32 m rsc.org
    ¹H 6.28 d rsc.org
    ¹H 7.20 s rsc.org
    ¹H 7.55 d rsc.org
    ¹³C 18.1, 25.9, 29.6 rsc.org
    ¹³C 73.3, 75.4, 77.2, 77.5 rsc.org
    ¹³C 106.1, 118.2, 124.1 rsc.org
    ¹³C 128.5, 132.2, 133.8 rsc.org
    ¹³C 137.5, 146.2, 155.7 rsc.org
    ¹³C 170.7, 173.1 rsc.org

    s: singlet, d: doublet, m: multiplet

    Interaction of this compound with Serum Proteins (e.g., Human Serum Albumin)

    The interaction between this compound and serum proteins, particularly human serum albumin (HSA), has been a subject of research to understand its transport and distribution in the bloodstream. HSA is a major carrier protein in plasma and can significantly influence the pharmacokinetics of many compounds.

    Studies have demonstrated that this compound binds to HSA. The primary binding site for this compound on the HSA molecule is located in close proximity to Sudlow's site I, which is a known binding site for many drugs. This interaction is driven by a combination of forces. Thermodynamic analysis has revealed that both hydrophobic interactions and electrostatic forces are the main drivers for the binding of this compound to HSA.

    Challenges and Future Directions in Artepillin a Academic Research

    Development of Advanced Delivery Systems for Optimized Biological Efficacy

    A primary challenge in the clinical application of Artepillin C is its hydrophobic nature, which can limit its bioavailability. To overcome this, research is moving towards the development of advanced delivery systems. Human serum albumin (HSA) has been identified as a natural carrier for Artepillin C, transporting it through the bloodstream. researchgate.netnih.gov Building on this, engineered delivery platforms are a key area of future research. The encapsulation of Artepillin C into various nanocarriers is being explored to enhance its solubility, stability, and targeted delivery.

    Future research will likely focus on optimizing these systems to control the release of Artepillin C, ensuring it reaches target tissues in effective concentrations while minimizing potential off-target effects.

    Delivery SystemDescriptionPotential Advantages
    Lipid-Based Nanoparticles Systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) that encapsulate hydrophobic compounds like Artepillin C within a lipid matrix.Improved oral bioavailability, protection from degradation, and potential for targeted delivery.
    Polymeric Micelles Self-assembling nanosized core-shell structures formed from amphiphilic block copolymers, capable of encapsulating hydrophobic molecules.Enhanced solubility and stability in aqueous environments, and tunable release characteristics.
    Human Serum Albumin (HSA) Nanoparticles Utilizing the natural carrier properties of HSA to formulate nanoparticles for drug delivery. researchgate.netBiocompatible, non-immunogenic, and can improve in vivo circulation time. researchgate.netnih.gov

    Comprehensive Elucidation of Remaining Unknown Molecular Mechanisms

    While significant strides have been made in understanding the molecular mechanisms of Artepillin C, a complete picture is yet to be established. Much of the current understanding revolves around its ability to induce apoptosis and cell cycle arrest in cancer cells and to modulate inflammatory pathways. nih.govresearchgate.net For instance, it is known to inhibit the p21-activated kinase 1 (PAK1), a protein implicated in various diseases. nih.gov

    Identification and Characterization of Novel Artepillin C Target Pathways

    Initial research has extensively documented the effects of Artepillin C on pathways like NF-κB, which is central to inflammation. nih.govresearchgate.net However, recent studies are beginning to uncover novel target pathways, expanding its potential therapeutic applications.

    One promising area is in neurobiology, where Artepillin C and its acetylated derivative have been found to activate the NGF-signaling pathway, which is critical for the growth, maintenance, and survival of neurons. researchgate.net This suggests a potential role in neuroprotective and regenerative medicine. In oncology, beyond its known effects on apoptosis, there is emerging interest in its ability to modulate other cancer-related pathways. Furthermore, Artepillin C has been identified as a TRPA1 (Transient Receptor Potential Ankyrin 1) channel agonist, which may contribute to its sensory and anti-inflammatory effects. medchemexpress.com

    Novel Target PathwayBiological RelevancePotential Therapeutic Application
    NGF-Signaling Pathway Essential for neuronal growth, differentiation, and survival. researchgate.netNeurodegenerative diseases, nerve injury repair.
    Wnt/β-catenin Pathway Crucial in embryonic development and implicated in cancer when dysregulated. themarkfoundation.orgCancers with mutations in the Wnt/β-catenin pathway, such as certain types of hepatocellular carcinoma. themarkfoundation.org
    TRPA1 Channel Activation Involved in sensory signaling (like taste) and inflammation. medchemexpress.comModulation of inflammatory responses.

    Exploration of Circadian Rhythmic Influences on Artepillin C Efficacy

    The efficacy and metabolism of many therapeutic compounds are influenced by the body's circadian rhythms. nih.govmit.educhronobiology.com This is a nascent but critical area of investigation for Artepillin C. The molecular clocks that govern these 24-hour cycles are present in virtually every cell and can affect a drug's pharmacokinetics and pharmacodynamics. nih.govmdpi.com

    Intriguingly, Artepillin C has been shown to inhibit CREB/CRTC2-mediated gene transcription and downregulate the expression of BMAL1, a core component of the molecular clock machinery. medchemexpress.com This modulation of a key circadian gene suggests that the timing of Artepillin C administration could significantly impact its effectiveness, particularly in the context of metabolic diseases where it has shown promise in improving glucose homeostasis and reducing hepatic lipid accumulation. medchemexpress.com Future chronopharmacology studies are essential to determine the optimal time of day for administering Artepillin C to maximize its therapeutic benefits and minimize potential adverse effects. nih.gov

    Synergistic Effects of Artepillin C with Other Bioactive Compounds

    The bioactivity of Artepillin C may not solely be a result of its individual actions but also its synergistic interactions with other compounds. The antimicrobial and antioxidant properties of green propolis are thought to arise from the synergistic effects of Artepillin C with other phenolic compounds present in the extract. nih.govresearchgate.net

    This concept of synergy is also being explored in cancer therapy. Research suggests that Artepillin C can enhance the efficacy of conventional chemotherapeutic agents. By potentially inhibiting cellular repair mechanisms or sensitizing cancer cells to treatment, it could allow for lower doses of cytotoxic drugs, thereby reducing side effects. For instance, the cytotoxicity of Artepillin C in prostate cancer cells has been shown to be markedly augmented by the inhibition of autophagy. medchemexpress.com Further research into these synergistic combinations could lead to the development of more effective and safer combination therapies for a variety of conditions. mdpi.com

    Q & A

    Q. What experimental methodologies are commonly used to evaluate Artepillin C’s anticancer activity in vitro?

    • Methodological Answer: Studies typically employ cell viability assays (e.g., MTT or trypan blue exclusion) on cancer cell lines (e.g., prostate CWR22Rv1 or glioblastoma U-87 MG) to assess cytotoxicity. For mechanistic insights, researchers analyze apoptotic markers (e.g., caspase-3/8 activation, ∆Ψm disruption) and autophagic flux via Western blotting for LC3-II/β-actin ratios. Co-treatment with autophagy inhibitors (e.g., chloroquine) is used to dissect cross-talk between apoptosis and autophagy pathways .

    Q. How is Artepillin C’s antibacterial activity validated against multidrug-resistant pathogens?

    • Methodological Answer: Minimum inhibitory concentration (MIC) assays are conducted using broth microdilution or agar diffusion methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Synergistic effects with antibiotics are tested via checkerboard assays. Structural analogs (e.g., CAPE) are compared to identify structure-activity relationships .

    Q. What evidence supports Artepillin C’s role in glucose metabolism regulation?

    • Methodological Answer: In diabetic mouse models, fasting blood glucose and hepatic gluconeogenesis are measured after Artepillin C administration (e.g., 20 mg/kg). Molecular mechanisms are probed via Western blotting for PEPCK and CREB/CRTC2 interaction assays in hepatocytes. Insulin sensitivity is evaluated using hyperinsulinemic-euglycemic clamps .

    Advanced Research Questions

    Q. How can researchers resolve contradictory findings on Artepillin C’s dual pro-survival and pro-apoptotic roles in cancer cells?

    • Methodological Answer: Context-dependent effects (e.g., cell type, dosage, microenvironment) must be systematically analyzed. For example, in CWR22Rv1 prostate cancer cells, Artepillin C induces both autophagy (LC3-II accumulation) and apoptosis (caspase activation). Researchers should use time-course experiments and pathway-specific inhibitors (e.g., 3-MA for autophagy) to delineate dominant mechanisms under varying conditions .

    Q. What experimental designs are recommended to assess Artepillin C’s immunomodulatory effects without confounding immune cell toxicity?

    • Methodological Answer: Use primary immune cells (e.g., murine splenocytes or human PBMCs) with viability controls (e.g., Annexin V/PI staining). Dose-response studies should quantify cytokine profiles (e.g., IL-6, TNF-α) via ELISA or multiplex assays. NF-κB activity (e.g., luciferase reporter assays) and T-cell proliferation (CFSE dilution) are critical endpoints. Toxicity thresholds are established using LD50 calculations in preclinical models .

    Q. How can pharmacokinetic limitations of Artepillin C (e.g., low bioavailability) be addressed in therapeutic studies?

    • Methodological Answer: Nanoformulations (e.g., liposomes or PLGA nanoparticles) enhance solubility and bioavailability. Pharmacokinetic parameters (Cmax, t1/2) are quantified via HPLC-MS in plasma/tissue homogenates. Comparative studies using synthetic vs. natural Artepillin C control for batch variability. In vivo efficacy is validated using xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

    Q. What statistical approaches are appropriate for reconciling variability in Artepillin C’s antifungal activity across fungal species?

    • Methodological Answer: Multivariate analysis (e.g., principal component analysis) identifies species-specific susceptibility patterns. MIC data are normalized to fungal growth rates and membrane ergosterol content. Synergy with antifungals (e.g., fluconazole) is assessed using fractional inhibitory concentration indices (FICI). Replicates across independent labs reduce batch effects .

    Data Contradiction & Reproducibility

    Q. Why do some studies report Artepillin C as cytoprotective (e.g., in hepatocytes) while others show cytotoxicity (e.g., in cancer cells)?

    • Methodological Answer: Cell-type-specific redox environments and differential activation of Nrf2/ARE vs. p53 pathways may explain this dichotomy. Researchers should compare ROS levels (DCFDA assays), antioxidant enzyme activity (SOD, CAT), and stress-response signaling in normal vs. transformed cells. Co-culture systems (e.g., hepatocyte-cancer cell interactions) further clarify context-dependent effects .

    Q. How can standardization of propolis extracts improve reproducibility in Artepillin C studies?

    • Methodological Answer: Extracts must be chemically characterized via HPLC-DAD or NMR to quantify Artepillin C purity (>95% recommended). Geographic origin (e.g., Brazilian vs. non-Brazilian propolis) and seasonal variation should be documented. Collaborative studies using shared reference materials (e.g., NIST standards) mitigate batch variability .

    Ethical & Reporting Standards

    Q. What NIH guidelines apply to preclinical studies involving Artepillin C in animal models?

    • Methodological Answer:
      Researchers must report ARRIVE 2.0 criteria: sample size justification, randomization, blinding, and statistical power. For diabetic or cancer models, blood glucose monitoring or tumor volume measurements require IACUC-approved protocols. Data on Artepillin C’s low toxicity (e.g., LD50 >500 mg/kg in rodents) support its ethical use .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.